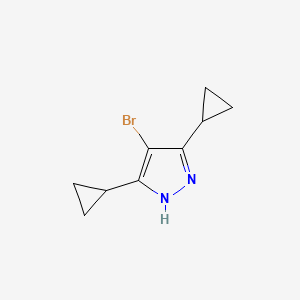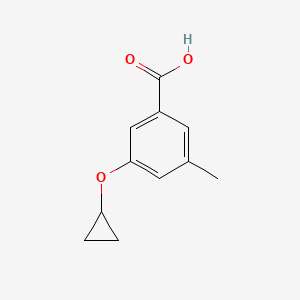
Fmoc-His-OMe
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-His-OMe: is a derivative of histidine, an essential amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is esterified to form a methyl ester. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions .
准备方法
Synthetic Routes and Reaction Conditions:
Esterification: The carboxyl group of histidine can be esterified to form a methyl ester using methanol and thionyl chloride (SOCl2) under controlled conditions.
Industrial Production Methods: Industrial production of Fmoc-His-OMe typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group with Fmoc and subsequent esterification of the carboxyl group. The use of automated systems ensures high yield and purity of the final product .
化学反应分析
Types of Reactions:
Deprotection: The Fmoc group is removed using a base such as piperidine in N,N-dimethylformamide (DMF).
Ester Hydrolysis: The methyl ester group can be hydrolyzed under mild conditions using calcium (II) iodide as a protective agent, which avoids the use of harsh acidic or basic conditions.
Common Reagents and Conditions:
Fmoc Protection: Fmoc-Cl, sodium bicarbonate, aqueous dioxane.
Esterification: Methanol, thionyl chloride (SOCl2).
Deprotection: Piperidine, N,N-dimethylformamide (DMF).
Ester Hydrolysis: Calcium (II) iodide.
Major Products:
Fmoc Deprotection: Histidine with a free amino group.
Ester Hydrolysis: Histidine with a free carboxyl group.
科学研究应用
Chemistry: Fmoc-His-OMe is extensively used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine: this compound is utilized in the design and synthesis of peptide-based pharmaceuticals. It plays a crucial role in the development of drugs targeting specific proteins and enzymes involved in various diseases .
Industry: In the industrial sector, this compound is used in the large-scale production of peptides and proteins for research and therapeutic purposes. Its stability and ease of handling make it a preferred choice for peptide synthesis .
作用机制
The mechanism of action of Fmoc-His-OMe revolves around its ability to form peptide bonds. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can react with other amino acids to form peptide bonds, facilitating the synthesis of peptides and proteins .
相似化合物的比较
Fmoc-His-OH: Similar to Fmoc-His-OMe but with a free carboxyl group instead of a methyl ester.
Fmoc-Lys-OMe: Another Fmoc-protected amino acid with a methyl ester group, used in peptide synthesis.
Fmoc-Arg-OMe: Fmoc-protected arginine with a methyl ester group, used in peptide synthesis.
Uniqueness: this compound is unique due to its specific application in peptide synthesis, where the Fmoc group provides stability and the methyl ester group allows for selective deprotection. This combination makes it highly versatile and efficient for synthesizing complex peptides and proteins .
属性
IUPAC Name |
methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-28-21(26)20(10-14-11-23-13-24-14)25-22(27)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,23,24)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYNUBXPJQOMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[6-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone](/img/structure/B12093714.png)



![5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B12093740.png)






